molecular formula C8H6N4 B137029 4,5-Diaminophthalonitrile CAS No. 129365-93-1

4,5-Diaminophthalonitrile

Cat. No. B137029
M. Wt: 158.16 g/mol
InChI Key: PCKAZQYWUDIFQM-UHFFFAOYSA-N
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Description

The compound 4,5-Diaminophthalonitrile is a chemical that is not directly mentioned in the provided papers, but it is related to the compounds discussed within them. The papers focus on various phthalonitrile derivatives and their synthesis, which can provide insights into the properties and potential synthesis routes for 4,5-Diaminophthalonitrile.

Synthesis Analysis

The synthesis of phthalonitrile derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 4,5-Dichlorophthalonitrile involves dehydration, imidization, ammonolysis, and further dehydration . This process indicates that the synthesis of 4,5-Diaminophthalonitrile might also require multiple steps, potentially starting from a diamino-substituted phthalic acid or its derivatives, followed by nitrification to introduce the nitrile groups.

Molecular Structure Analysis

While the molecular structure of 4,5-Diaminophthalonitrile is not directly analyzed in the papers, the structure of related compounds, such as 5,5'-Diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole, has been investigated using spectroscopy, elemental analysis, and X-ray analysis . These techniques could similarly be applied to 4,5-Diaminophthalonitrile to gain insights into its molecular structure and stability.

Chemical Reactions Analysis

The chemical reactions of phthalonitrile derivatives are not explicitly detailed in the provided papers. However, the synthesis of these compounds often involves reactions that could be applicable to 4,5-Diaminophthalonitrile, such as nitration, dehydration, and ammonolysis . Understanding these reactions can help predict the reactivity and possible transformations of 4,5-Diaminophthalonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalonitrile derivatives are crucial for their application in various fields. The papers describe the characterization of these properties through differential thermal analysis, mass spectrometry, and sensitivity tests . For 4,5-Diaminophthalonitrile, similar analyses would be necessary to determine its thermal stability, reactivity, and potential energetic properties.

Scientific Research Applications

  • Synthesis of Copper(II) Tetra(2-alkyl-4,5-benzimidazolo)- and Tetra(2,2'-Dimethyl-4,5-benzodiazepino)porphyrazines : 4,5-Diaminophthalonitrile has been used in the synthesis of copper(II) porphyrazines. These compounds show varied physicochemical and spectral properties due to the influence of the heterocyclic residue (Balakirev, Kudrik, & Shaposhnikov, 2002).

  • Highly Sensitive Chemiluminescence Reagent for α-Keto Acids in Liquid Chromatography : 4,5-Diaminophthalhydrazide, a derivative of 4,5-Diaminophthalonitrile, serves as a sensitive and selective chemiluminescence derivatization reagent for α-keto acids in liquid chromatography. It's particularly useful for detecting biologically significant α-keto acids (Ishida, Yamaguchi, Nakahara, & Nakamura, 1990).

  • Detection and Imaging of Nitric Oxide : 4,5-Diaminofluorescein (DAF-2) is utilized for the detection and imaging of nitric oxide (NO). It's chosen for its sensitivity, noncytotoxicity, and specificity. However, it's important to note that its reaction to form a fluorescent product is not specific to NO, as it also reacts with other compounds like dehydroascorbic acid and ascorbic acid (Zhang et al., 2002).

  • Synthesis of Octasubstituted Galactose Zinc(II) Phthalocyanine : Researchers synthesized a water-soluble octasubstituted galactose zinc(II) phthalocyanine starting from 4,5-Bis(1,2:3,4-di-O-isopropylidene-α-d-galactopyranos-6-yl)phthalonitrile. This compound is aimed to be used as a photosensitizer in photodynamic therapy (Iqbal, Hanack, & Ziegler, 2009).

  • Oxidative Stress Detection in Glial Cultures : The compound DAF-2DA, another derivative of 4,5-Diaminophthalonitrile, is used to detect oxidative stress in glial cultures. Its sensitivity and specificity make it a valuable tool in studying intracellular changes in the levels of nitric oxide/peroxynitrite (Roychowdhury et al., 2002).

  • Reliable Measurement of Nitric Oxide Released from Endothelial Cells : DAF-2 has been effectively used to detect low levels of nitric oxide in biological systems. Its use involves specific methodologies to reduce interference from auto-fluorescence and to ensure accurate measurement (Leikert et al., 2001).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

properties

IUPAC Name

4,5-diaminobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKAZQYWUDIFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350279
Record name 4,5-Diaminophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diaminophthalonitrile

CAS RN

129365-93-1
Record name 4,5-Diaminophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIAMINO-1,2- BENZENEDICARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 50 mL round-bottom flask was charged with 2 (6.94 g, 19.3 mmol), and CuCN (6.91 g, 77.2 mmol, 4 eq), and a magnetic stirring bar. The vessel was capped with a septum and flushed with Ar for 10 min, and NMP (20 mL) was added. The vessel was heated to 120° C. for 3 h, then diluted with DMF (20 mL) and added to a hot aqueous solution of EDTA (88 g, 232 mmol, in 500 mL H2O) in a 1 L conical flask. Oxygen was bubbled through the mixture as it was stirred and heated for 2 h. After 2 h of this treatment, the dark heterogeneous mixture turned to a homogeneous green solution. The hot green solution was extracted twice with ethyl acetate, and the extracts were washed with water, followed by brine, dried over Na2SO4, filtered, and concentrated to dryness. The residue was recrystallized (EtOH/water), giving tiny tan needles (1.66 g, 55%): mp 262-264° C.; 1H NMR (d6-acetone) δ 5.40 (br s, 4H), 7.04 (s, 2H); 13C NMR (d6-acetone) δ 103.8, 117.1, 117.4, 139.4; FAB-MS obsd 158.0591, calcd 158.0592 (C6H6N4).
Name
Quantity
6.94 g
Type
reactant
Reaction Step One
Name
Quantity
6.91 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
X Yan, X Song, X Mu, Y Wang - New Journal of Chemistry, 2019 - pubs.rsc.org
A 4,5-diaminophthalonitrile based zinc(II)–salophen complex CN-Zn was designed and synthesized with obvious mechanochromic properties to meet application demands for stimuli-…
Number of citations: 18 pubs.rsc.org
AE Balakirev, EV Kudrik, GP Shaposhnikov - Russian journal of general …, 2002 - Springer
4,5-Diaminophthalonitrile was reacted with carboxylic acids and acetylacetone to synthesize 2-alkyl-5,6-dicyanobenzimidazoles and 2,2'-dimethyl-5,6-dicyanobenzodiazepine, …
Number of citations: 11 link.springer.com
HH Abdel‐Razik, KH Mahmoud - Journal of applied polymer …, 2012 - Wiley Online Library
2,7‐di‐tert‐butylpyrene was oxidized to 2,7‐di‐tert‐butylpyrene‐4,5,9,10‐tetraone. The latter through condensation reactions with vicinal diamine such as 4,5‐diaminophthalonitrile …
Number of citations: 9 onlinelibrary.wiley.com
SM Borisov, R Pommer, J Svec, S Peters… - Journal of Materials …, 2018 - pubs.rsc.org
New complexes of Zn(II), Pd(II) and Pt(II) with Schiff bases are prepared in a one-step condensation of 4-(dibutylamino)-2-hydroxybenzaldehyde and 4,5-diaminophthalonitrile in the …
Number of citations: 40 pubs.rsc.org
R Faust - European Journal of Organic Chemistry, 2001 - Wiley Online Library
The need for new chromophores with intense absorptions at the far red end or the near infrared region of the electromagnetic spectrum is evident from recent developments in materials …
A Kausar - Advances in Materials Science, 2015 - sciendo.com
In this attempt, segmented poly (urethane urea) was prepared from polycaprolactone triol (soft segment), 1, 3-bis (isocyanatomethyl) cyclohexane (hard segment) and 4, 5-…
Number of citations: 14 sciendo.com
BS Narayana, YD Reddy, CVR Reddy - Russian Journal of Organic …, 2023 - Springer
Ecofriendly, water mediated, one-pot three-component synthesis of novel 2-(5, 6-dicyano-1H-benzo [d] imidazol-2-yl)-N-arylbenzamides have been developed by the reactions of …
Number of citations: 0 link.springer.com
T Gao - 2021 11th International Conference on Bioscience …, 2021 - dl.acm.org
We aim to synthesize a series of dipolar crystalline molecular rotors with substituted benzene rotators in an extended structure. By taking advantage of the porosity of metal organic …
Number of citations: 0 dl.acm.org
J Wudarczyk, G Papamokos… - Angewandte Chemie …, 2016 - Wiley Online Library
Hexasubstituted benzenes have been synthesized with the highest known dipole moments, as determined by dielectric spectroscopy and DFT methods. Based on the preparation of 4,5…
Number of citations: 62 onlinelibrary.wiley.com
F Mandoj, G Pomarico, FR Fronczek… - Journal of Porphyrins …, 2016 - World Scientific
A star-shaped array, consisting in four tetraphenylporphyrin fused to a phthalocyanine central unit by pyrazine groups, is constructed via the condensation reaction of a …
Number of citations: 3 www.worldscientific.com

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